molecular formula C7H13NO3 B3050575 2-Hydroxy-1-(morpholin-4-yl)propan-1-one CAS No. 27097-66-1

2-Hydroxy-1-(morpholin-4-yl)propan-1-one

Cat. No. B3050575
CAS RN: 27097-66-1
M. Wt: 159.18 g/mol
InChI Key: LIEYNOJBDICZQM-UHFFFAOYSA-N
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Description

“2-Hydroxy-1-(morpholin-4-yl)propan-1-one” is a chemical compound with the molecular formula C7H13NO3 . It is also known by its English name "1-Propanone,2-hydroxy-1-(4-morpholinyl)-" .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(morpholin-4-yl)propan-1-one” can be represented by the InChI code: InChI=1/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.18 . It has a melting point of 53-55 °C and a predicted boiling point of 322.8±37.0 °C . The predicted density is 1.186±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 13.14±0.20 .

Scientific Research Applications

Synthesis and Biological Properties

2-Hydroxy-1-(morpholin-4-yl)propan-1-one and its derivatives have been synthesized and studied for their biological properties. For instance, new compounds were synthesized via aminomethylation of related compounds and exhibited pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, while showing no antibacterial activity (Papoyan et al., 2011).

Antifungal Activity

Compounds containing the morpholine moiety have been evaluated for their antifungal activity. A series of compounds synthesized from morpholine and other reactants showed excellent antifungal activity against various fungi, surpassing the control fungicide carbendazim in effectiveness (Zhou et al., 2013).

Antibacterial and DNA Cleavage Potential

A specific derivative involving morpholine and thiadiazole was synthesized and showed moderate inhibition against Mycobacteria tuberculosis. In addition to its antibacterial properties, the compound also exhibited DNA cleavage potential, paving the way for future development in the medicinal field (Mali et al., 2019).

Corrosion Inhibition

Morpholine derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol, have been synthesized and analyzed for their performance as corrosion inhibitors. These compounds effectively retard the anodic dissolution of iron, suggesting their potential application in corrosion protection (Gao et al., 2007).

Inhibition of Xanthine Oxidase and Anti-Inflammatory Agents

Certain cyclodidepsipeptides containing the morpholine structure have been identified as excellent inhibitors of xanthine oxidase. They also significantly suppressed nuclear factor κB activation, indicating potential use in treating gout and other conditions associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Combined Experimental and Theoretical Studies

The properties of compounds involving 2-hydroxy-3-morpholin-4-yl-propoxy-chromen-2-one have been studied, showing significant physicochemical and optical properties. These findings contribute to a better understanding of the structural and physicochemical properties of these molecules (Priyanka et al., 2016).

QSAR Analysis of Antioxidants

Morpholine derivatives have been subject to QSAR analysis to understand their antioxidant activities. The study revealed that certain molecular descriptors are crucial for their antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-hydroxy-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYNOJBDICZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(morpholin-4-yl)propan-1-one

CAS RN

27097-66-1
Record name NSC3376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kaku, S Tsujimoto, N Matsunaga, T Tanaka… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of biphenylylmethylimidazole derivatives and related compounds were synthesized as inhibitors of 17,20-lyase, a key enzyme in the production of steroid hormones, and …
Number of citations: 11 www.sciencedirect.com
RS Upadhayaya, N Sinha, S Jain, N Kishore… - Bioorganic & medicinal …, 2004 - Elsevier
A series of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol (11a–n) and (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-…
Number of citations: 237 www.sciencedirect.com

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